![molecular formula C19H14N2O4 B5849830 3-(phenoxycarbonyl)benzyl 2-pyrazinecarboxylate](/img/structure/B5849830.png)
3-(phenoxycarbonyl)benzyl 2-pyrazinecarboxylate
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Overview
Description
3-(phenoxycarbonyl)benzyl 2-pyrazinecarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a pyrazinecarboxylate ester, which is a type of organic compound that has a pyrazine ring and a carboxylate group attached to it.
Mechanism of Action
The mechanism of action of 3-(phenoxycarbonyl)benzyl 2-pyrazinecarboxylate is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that play a role in inflammation and oxidative stress. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are enzymes that play a role in the inflammatory response. It has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is a signaling pathway that plays a role in antioxidant defense.
Biochemical and Physiological Effects
3-(phenoxycarbonyl)benzyl 2-pyrazinecarboxylate has been shown to exhibit several biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). Additionally, it has been found to inhibit the proliferation of cancer cells and induce apoptosis.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-(phenoxycarbonyl)benzyl 2-pyrazinecarboxylate in lab experiments is its versatility. It can be used in a wide range of assays to study its effects on various biological processes. Additionally, it is relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of using this compound is its potential toxicity. It has been shown to exhibit cytotoxic effects at high concentrations, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 3-(phenoxycarbonyl)benzyl 2-pyrazinecarboxylate. One area of research is the development of more potent and selective analogs of this compound for use as therapeutic agents. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various biological processes. Finally, more research is needed to determine the safety and toxicity of this compound, particularly in vivo.
Synthesis Methods
The synthesis of 3-(phenoxycarbonyl)benzyl 2-pyrazinecarboxylate is a complex process that involves several steps. The first step involves the reaction of 2-pyrazinecarboxylic acid with N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the corresponding acid chloride. The acid chloride is then reacted with 3-(phenoxycarbonyl)benzyl alcohol in the presence of a base such as triethylamine to form the desired ester.
Scientific Research Applications
3-(phenoxycarbonyl)benzyl 2-pyrazinecarboxylate has been extensively studied for its potential applications in various fields. One of the primary applications of this compound is in the field of medicinal chemistry, where it has been investigated for its potential as a therapeutic agent for various diseases. It has been found to exhibit significant anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of diseases such as cancer, diabetes, and cardiovascular diseases.
properties
IUPAC Name |
(3-phenoxycarbonylphenyl)methyl pyrazine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O4/c22-18(25-16-7-2-1-3-8-16)15-6-4-5-14(11-15)13-24-19(23)17-12-20-9-10-21-17/h1-12H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDPIWDQHLATGBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)C2=CC=CC(=C2)COC(=O)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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